molecular formula C46H51F3N6O8S2 B3017707 ASP4132

ASP4132

Cat. No.: B3017707
M. Wt: 937.1 g/mol
InChI Key: KDMGCEXVMOJAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ASP4132 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and mild reducing agents for reductive amination . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGCEXVMOJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51F3N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of ASP4132 and how does it affect tumor cells?

A1: this compound acts as an indirect activator of AMP-activated protein kinase (AMPK). [, ] While the exact mechanism of this indirect activation is not fully elucidated in the provided abstracts, its downstream effects center on disrupting energy production in tumor cells. Specifically, this compound inhibits mitochondrial complex I, a crucial component of oxidative phosphorylation. [] This targeted inhibition reduces energy production, effectively hindering the rapid proliferation characteristic of many tumor cells. []

Q2: The provided research mentions this compound exhibits selectivity for cancer cell growth inhibition. What contributes to this selectivity?

A2: The research suggests that this compound's selectivity stems from the reliance of many tumor cells on oxidative phosphorylation for their increased energy demands. [] By targeting mitochondrial complex I, this compound preferentially impacts rapidly dividing cells with high metabolic activity, like tumor cells, potentially leading to a more targeted anti-cancer effect. []

Q3: What were the key challenges encountered with the initial compound (this compound) and how did the development of the second-generation candidate, 27b, address these?

A3: The initial clinical candidate, this compound, faced limitations related to its physicochemical properties, specifically low aqueous solubility and potential cardiotoxicity risks due to hERG channel inhibition. [] Compound 27b, designed through back-up medicinal chemistry, demonstrates marked improvements in these areas. [] It boasts significantly higher aqueous solubility and a reduced hERG inhibitory profile, ultimately presenting as a more promising candidate for clinical development. []

Q4: What preclinical data supports the potential of this compound as an anti-cancer agent?

A4: While specific details about preclinical studies aren't elaborated on in the abstracts, the research indicates that this compound effectively inhibits the growth of various human cancer cell lines in vitro, including breast cancer and non-small cell lung cancer. [, ] This cell-based evidence, alongside its impact on mitochondrial complex I and tumor cell metabolism, [] lays the groundwork for further investigations into its efficacy in animal models and ultimately, clinical trials. []

Q5: What is the significance of developing a "practical and scalable synthetic route" for this compound, as mentioned in one of the paper titles?

A5: The ability to synthesize a compound efficiently and on a larger scale is critical for its transition from research to clinical application. [] A practical and scalable synthetic route for this compound ensures sufficient quantities can be produced for preclinical and potentially, clinical trials, while also contributing to cost-effectiveness and facilitating future large-scale manufacturing if the compound advances to commercialization. []

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